![molecular formula C26H32O11 B1181418 Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside CAS No. 107870-88-2](/img/structure/B1181418.png)
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside
Overview
Description
Preparation Methods
There are two primary methods for preparing Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside :
Extraction from Plants: This compound can be extracted from plants like fennel. The extraction process involves isolating the compound from the plant material using solvents and purification techniques.
Chemical Synthesis: this compound can also be synthesized chemically. The synthetic route typically involves the glycosylation of dehydrodiconiferyl alcohol with beta-D-glucopyranoside under specific reaction conditions.
Chemical Reactions Analysis
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cytokinin-Substituting Activity
Historically, DCG was recognized for its cytokinin-substituting activity, which was thought to promote cell division and growth in plants. However, recent studies have challenged this notion. A comprehensive investigation revealed that DCG did not replicate the cytokinin activity previously reported, suggesting that earlier findings may have been influenced by contaminants or degradation products rather than the compound itself .
Antioxidant Properties
DCG has been studied for its antioxidant properties, which are significant in combating oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by free radicals. The antioxidative potential of DCG positions it as a candidate for further exploration in therapeutic applications related to oxidative stress-related diseases .
Applications in Plant Biology
Plant Growth Regulation
Despite the controversy surrounding its cytokinin activity, DCG's role in plant growth regulation remains an area of interest. It has been suggested that compounds like DCG could influence growth patterns and development processes in various plant species, although more research is needed to clarify these effects and mechanisms .
Pharmacological Research
Potential Therapeutic Uses
While DCG has not been fully validated for medical applications, its isolation from traditional medicinal plants suggests potential therapeutic uses. For instance, compounds derived from Ligusticopsis wallichiana have been used in traditional medicine systems, indicating a need for modern pharmacological studies to explore their efficacy and safety profiles .
Case Studies
Mechanism of Action
The mechanism of action of Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways :
Antioxidant Effect: The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effect: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antibacterial Effect: this compound disrupts bacterial cell membranes and inhibits bacterial growth.
Comparison with Similar Compounds
Dehydrodiconiferyl alcohol 4-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern and the presence of both antioxidant and antibacterial properties . Similar compounds include :
Dehydrodiconiferyl alcohol 4,γ’-di-O-beta-D-glucopyranoside: This compound has a similar structure but with an additional glucopyranoside group.
Coniferyl alcohol glycosides: These compounds share the coniferyl alcohol moiety but differ in their glycosylation patterns.
The uniqueness of this compound lies in its combined antioxidant, anti-inflammatory, and antibacterial properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside (DCG) is a phenylpropanoid-derived compound that has garnered attention for its potential biological activities, particularly in plant biology. This article explores the biological activity of DCG, synthesizing findings from various studies, including its effects on plant growth and cell division, as well as its structural characteristics and potential applications.
Chemical Structure and Synthesis
DCG is a glycosylated dilignol derived from coniferyl alcohol, characterized by a β-D-glucopyranoside moiety attached at the 4-position. The synthesis of DCG has been achieved through the coupling of diacetoxy-dehydrodiconiferyl alcohol with acetobromo-α-D-glucose, followed by deacetylation . The compound has been identified in various plant species, including Linum usitatissimum (flax), where it was found to accumulate in cell cultures .
Cytokinin-Substituting Activity
Historically, DCG was reported to exhibit cytokinin-substituting activity, which implies it could influence plant growth and development similarly to cytokinins, a class of plant hormones that promote cell division and growth. However, recent studies have challenged these claims. A comprehensive investigation revealed that DCG did not induce morphological changes in Arabidopsis seedlings or alter the expression of genes associated with cell division and cytokinin responses . Furthermore, the stimulation of tobacco callus formation previously attributed to DCG could not be replicated in controlled experiments. This raises questions about the validity of earlier reports regarding its bioactivity.
Uptake and Bioavailability
One significant finding is that while dehydrodiconiferyl alcohol (the aglycone) can be taken up by plant cells and converted into DCG, the latter itself does not appear to be effectively absorbed or utilized within the cells . This lack of uptake may explain the absence of observable biological effects attributed to DCG.
Phenolic Profiling
A study profiling phenolic compounds in Linum usitatissimum highlighted the presence of DCG and its structural characteristics through NMR spectroscopy. The analysis provided insights into its glycosidic linkage and molecular interactions within plant tissues .
Structural Analysis
The structural elucidation of DCG involved various spectroscopic techniques, including NMR and mass spectrometry. For instance, significant peaks were observed corresponding to specific hydrogen and carbon environments indicative of the glucose moiety and aromatic rings characteristic of phenolic compounds .
Comparative Analysis with Related Compounds
To contextualize the biological activity of DCG, it is useful to compare it with other related phenolic compounds:
Compound Name | Structure | Reported Activity | Source |
---|---|---|---|
Dehydrodiconiferyl alcohol | C₁₈H₁₈O₄ | Antioxidant properties | Various plants |
Dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside (DCG) | C₂₄H₂₈O₁₀ | Questionable cytokinin activity | Linum usitatissimum |
Seco-dehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside | C₂₄H₂₈O₁₀ | Antimicrobial activity | Ailanthus altissima |
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h3-6,8-10,16,20-24,26-32H,7,11-12H2,1-2H3/b4-3+/t16-,20+,21+,22-,23+,24+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHQAUMLDQOFU-QXGRHDLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.